![molecular formula C13H11N7OS B2381833 N-((3-(1-甲基-1H-吡唑-4-基)-1,2,4-恶二唑-5-基)甲基)噻吩并[2,3-d]嘧啶-4-胺 CAS No. 2034225-59-5](/img/structure/B2381833.png)

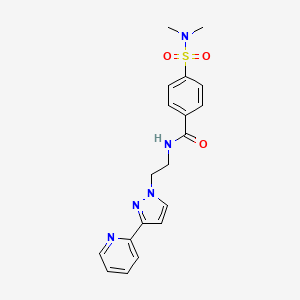

N-((3-(1-甲基-1H-吡唑-4-基)-1,2,4-恶二唑-5-基)甲基)噻吩并[2,3-d]嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

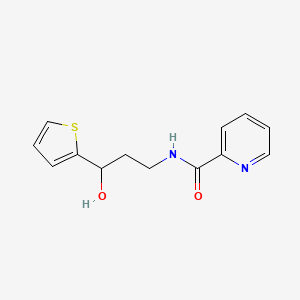

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C13H11N7OS and its molecular weight is 313.34. The purity is usually 95%.

BenchChem offers high-quality N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[2,3-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[2,3-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

利什曼病活性

利什曼病是一种由利什曼原虫引起的热带疾病,该原虫通过白蛉叮咬传播,影响着全球数百万人口。研究人员已将吡唑衍生物确定为潜在的利什曼病治疗剂。 最近的一项研究 ,肼偶联吡唑表现出显着的抗利什曼病活性。具体而言,化合物 13 表现出优异的抗前鞭毛体活性,优于米替福新和两性霉素 B 脱氧胆酸盐等标准药物。分子对接研究进一步支持了其对利什曼原虫的疗效。

抗癌潜力

含吡唑的化合物在癌症研究中引起了关注。 例如,化合物 21 对 HCT116 和 MCF-7 细胞系表现出有效的抗癌活性 。此外,它还抑制了 Aurora-A 激酶,使其成为进一步癌症治疗研究的候选药物。

细胞毒活性

一项研究探索了 (Z)-5-((1,3-二苯基-1H-吡唑-4-基)噻唑-2-基氨基)苯基)(3,4,5-三甲氧基苯基)甲酮的衍生物。 这些化合物中的一些表现出显着的细胞毒活性,超过了标准药物 。供电子基团和吸电子基团的存在影响了它们的有效性。

抗结核潜力

含咪唑的化合物,例如 6-(4-取代苯基)-2-(3,5-二甲基-1H-吡唑-1-基)咪唑并[2,1-b][1,3,4]噻二唑,经评估具有抗结核活性。 化合物 80a、80b、81a、82a 和 83a 对结核分枝杆菌菌株表现出有效的作用 。

作用机制

Target of Action

Similar compounds have been found to target various enzymes and receptors, contributing to their broad range of biological activities .

Biochemical Pathways

Compounds with similar structures have been found to impact a variety of pathways, leading to their diverse biological activities .

Pharmacokinetics

These properties greatly influence the bioavailability of a compound, determining how much of the compound reaches its target sites in the body .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

属性

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]thieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N7OS/c1-20-6-8(4-17-20)11-18-10(21-19-11)5-14-12-9-2-3-22-13(9)16-7-15-12/h2-4,6-7H,5H2,1H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBAUCALTBLDAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NOC(=N2)CNC3=C4C=CSC4=NC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N7OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(diethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2381757.png)

![N-(3-methylphenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide](/img/structure/B2381758.png)

![2-(4-chlorophenoxy)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acetamide](/img/structure/B2381760.png)

![(E)-2-cyano-3-[2,5-dimethyl-1-(2-propan-2-ylpyrazol-3-yl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2381761.png)

![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide](/img/structure/B2381763.png)

![(4-methoxyphenyl)(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone](/img/structure/B2381766.png)

![N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2381767.png)

![3-(4-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2381768.png)

![6-tert-butyl-2-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2381769.png)